

# Application Notes and Protocols: Measuring ADAM10/17 Activity Following INCB3619 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | INCB3619 |           |
| Cat. No.:            | B1671818 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor- $\alpha$  Converting Enzyme or TACE) following treatment with the dual inhibitor, **INCB3619**. This document includes methodologies for in vitro enzymatic assays and cell-based substrate shedding experiments, data presentation guidelines, and diagrams of relevant signaling pathways.

# Introduction

ADAM10 and ADAM17 are cell-surface proteases that play critical roles in various physiological and pathological processes by cleaving the extracellular domains of a wide range of transmembrane proteins, a process known as ectodomain shedding.[1][2] Key substrates include precursors of tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), epidermal growth factor receptor (EGFR) ligands such as transforming growth factor- $\alpha$  (TGF- $\alpha$ ) and amphiregulin, and Notch receptors.[2][3][4] Dysregulation of ADAM10 and ADAM17 activity is implicated in diseases such as cancer and inflammatory disorders.[5][6][7]

**INCB3619** is a potent, orally bioavailable small molecule inhibitor of both ADAM10 and ADAM17.[8][9][10] Understanding its inhibitory effects is crucial for preclinical and clinical



research. These protocols provide standardized methods to quantify the inhibitory activity of **INCB3619**.

### **Data Presentation**

The inhibitory activity of **INCB3619** on ADAM10 and ADAM17 is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of ADAM10 and ADAM17 by INCB3619

| Target | INCB3619 IC50 (nM) | Assay Type      | Reference |
|--------|--------------------|-----------------|-----------|
| ADAM10 | 22                 | Enzymatic Assay | [9][10]   |
| ADAM17 | 14                 | Enzymatic Assay | [9][10]   |

Table 2: Cell-Based Inhibition of Substrate Shedding by INCB3619

| Substrate    | Cell Line     | INCB3619 IC50<br>(µM) | Assay Type    | Reference |
|--------------|---------------|-----------------------|---------------|-----------|
| Heregulin    | A549          | 0.24                  | ELISA         | [8]       |
| TGF-α        | Not Specified | Inhibited             | Not Specified | [8]       |
| Amphiregulin | Not Specified | Inhibited             | Not Specified | [8]       |
| HB-EGF       | Not Specified | Inhibited             | Not Specified | [8]       |
| EGF          | Not Specified | Inhibited             | Not Specified | [8]       |

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathways regulated by ADAM10 and ADAM17 and a general workflow for assessing the impact of **INCB3619**.





Click to download full resolution via product page

ADAM17-mediated shedding of EGFR ligands and its inhibition by INCB3619.





Click to download full resolution via product page

ADAM10-mediated Notch signaling pathway and its inhibition by **INCB3619**.





Click to download full resolution via product page

General experimental workflow for measuring the effect of INCB3619 on ADAM10/17 activity.



# Experimental Protocols Protocol 1: In Vitro Fluorogenic Assay for ADAM10/17 Activity

This protocol measures the direct enzymatic activity of recombinant ADAM10 or ADAM17 using a fluorogenic substrate.

#### Materials:

- Recombinant human ADAM10 or ADAM17
- Fluorogenic ADAM10/17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
- Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35)
- INCB3619
- DMSO (for dissolving INCB3619)
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission ~320/405 nm or as specified by substrate manufacturer)

#### Procedure:

- Prepare a stock solution of INCB3619 in DMSO. Create a serial dilution of INCB3619 in Assay Buffer. Include a vehicle control (DMSO only).
- In a 96-well black microplate, add 50 μL of Assay Buffer to the "blank" wells.
- Add 25  $\mu$ L of the diluted **INCB3619** or vehicle control to the appropriate wells.
- Add 25  $\mu$ L of diluted recombinant ADAM10 or ADAM17 enzyme to all wells except the "blank" wells.
- Pre-incubate the plate at 37°C for 15 minutes.



- Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
- Initiate the reaction by adding 50 μL of the substrate solution to all wells.
- Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, or as an endpoint reading after a defined incubation period.

#### Data Analysis:

- Subtract the blank values from all readings.
- Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
- Calculate the percentage of inhibition for each INCB3619 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **INCB3619** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: Cell-Based ELISA for Substrate Shedding

This protocol quantifies the amount of a specific ADAM10/17 substrate shed into the cell culture medium.

#### Materials:

- Cell line known to express the substrate of interest (e.g., A549 for heregulin)
- Cell culture medium and supplements
- INCB3619
- DMSO
- Stimulating agent (optional, e.g., PMA to stimulate shedding)
- ELISA kit for the specific shed substrate



Microplate reader for absorbance measurement

#### Procedure:

- Seed cells in a 24- or 48-well plate and allow them to adhere and grow to a desired confluency.
- Wash the cells with serum-free medium.
- Treat the cells with various concentrations of **INCB3619** (or vehicle control) in serum-free medium for a predetermined time (e.g., 1-2 hours).
- (Optional) Add a stimulating agent (e.g., PMA) to induce substrate shedding and incubate for the desired period (e.g., 30 minutes to a few hours).
- Collect the conditioned medium from each well.
- Centrifuge the collected medium to remove any cells or debris.
- Perform the ELISA for the shed substrate on the supernatant according to the manufacturer's protocol.
- Lyse the cells and determine the total protein concentration for normalization.

#### Data Analysis:

- Generate a standard curve using the recombinant protein provided in the ELISA kit.
- Calculate the concentration of the shed substrate in each sample from the standard curve.
- Normalize the shed substrate concentration to the total protein concentration of the corresponding cell lysate.
- Calculate the percentage of inhibition of shedding for each INCB3619 concentration compared to the vehicle control.
- Determine the IC<sub>50</sub> value as described in Protocol 1.



# **Protocol 3: Western Blot Analysis of Substrate Shedding**

This protocol provides a semi-quantitative method to visualize the inhibition of substrate shedding.

#### Materials:

- Cell line expressing the substrate of interest
- INCB3619
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the C-terminal intracellular domain of the substrate
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Culture and treat cells with INCB3619 as described in Protocol 2.
- After treatment, collect the cell lysates.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C. This antibody should recognize the C-terminal fragment of the substrate that remains in the cell after shedding.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an appropriate imaging system.

#### Data Analysis:

- An increase in the band intensity of the full-length substrate and a decrease in the C-terminal fragment upon INCB3619 treatment indicates inhibition of shedding.
- Densitometry can be used to quantify the band intensities. The ratio of the C-terminal fragment to the full-length protein can be calculated and compared across different treatment conditions.

# **Troubleshooting**

- High background in fluorogenic assay: Ensure the use of a black, low-binding microplate.
   Check for autofluorescence of the compound.
- Low signal in ELISA: Optimize cell seeding density and incubation times. Ensure the stimulating agent is active.
- No inhibition observed: Verify the activity of INCB3619. Ensure the chosen cell line expresses the target ADAM and substrate.
- Inconsistent Western blot results: Ensure equal protein loading. Optimize antibody concentrations and incubation times.

By following these detailed protocols, researchers can accurately measure the inhibitory effects of **INCB3619** on ADAM10 and ADAM17 activity, providing valuable data for drug development and mechanistic studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway Wikipedia [en.wikipedia.org]
- 4. TACE/ADAM17 processing of EGFR ligands indicates a role as a physiological convertase
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring ADAM10/17 Activity Following INCB3619 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671818#measuring-adam10-17-activity-after-incb3619-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com